(2,4,6-Trifluorophenyl)methanamine hydrochloride

Analytical Chemistry NMR Spectroscopy Fluorine Chemistry

(2,4,6-Trifluorophenyl)methanamine hydrochloride (CAS 1846582-40-8) is the hydrochloride salt form of 2,4,6-trifluorobenzylamine, a fluorinated aromatic primary amine. It is primarily utilized as a critical chemical intermediate and building block in medicinal chemistry.

Molecular Formula C7H7ClF3N
Molecular Weight 197.59
CAS No. 1846582-40-8
Cat. No. B2663042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trifluorophenyl)methanamine hydrochloride
CAS1846582-40-8
Molecular FormulaC7H7ClF3N
Molecular Weight197.59
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CN)F)F.Cl
InChIInChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
InChIKeyBPDLIQLXMACHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,4,6-Trifluorophenyl)methanamine Hydrochloride (CAS 1846582-40-8): Sourcing Guide for a Key Fluorinated Pharmaceutical Building Block


(2,4,6-Trifluorophenyl)methanamine hydrochloride (CAS 1846582-40-8) is the hydrochloride salt form of 2,4,6-trifluorobenzylamine, a fluorinated aromatic primary amine . It is primarily utilized as a critical chemical intermediate and building block in medicinal chemistry . Its most notable application is as a precursor to the free base, 2,4,6-trifluorobenzylamine, which is a key structural component in the synthesis of the FDA-approved HIV-1 integrase inhibitor, bictegravir [1][2].

Why (2,4,6-Trifluorophenyl)methanamine Hydrochloride Cannot Be Substituted by Other Benzylamines


The specific 2,4,6-trifluoro substitution pattern on the phenyl ring of this compound dictates a unique combination of electronic and steric properties that are not replicated by non-fluorinated or differently fluorinated analogs. This specific arrangement leads to demonstrably different behavior in key applications, such as analytical sensitivity [1] and synthetic reaction outcomes [2]. Substituting it with a generic benzylamine or another fluorinated isomer would alter these critical parameters, potentially leading to failed syntheses, inaccurate analytical results, or the loss of desired pharmacological activity in target molecules like bictegravir [3]. The quantitative evidence below details these points of differentiation.

Quantitative Evidence Guide for Selecting (2,4,6-Trifluorophenyl)methanamine Hydrochloride (CAS 1846582-40-8)


Analytical Differentiation: Limit of Detection (LOD) via Hyperpolarized 19F NMR

In a 2025 study on hyperpolarized 19F benchtop NMR, the free base form of this compound, 2,4,6-trifluorobenzylamine (TFBA), was directly compared to 3,5-difluoropyridine (DFP). The study quantified the single-scan limit of detection (LOD) for each compound using Signal Amplification By Reversible Exchange (SABRE) [1].

Analytical Chemistry NMR Spectroscopy Fluorine Chemistry

Synthetic Differentiation: Selectivity in Wittig Reactions

A 2010 study investigated the Wittig reaction of various substituted benzaldehydes with (3-guaiazulenyl)triphenylphosphonium bromide. The reaction with 2,4,6-trifluorobenzaldehyde, a closely related aldehyde analog of the target compound's core structure, yielded a specific stereochemical outcome. This was in contrast to the general behavior of Wittig reactions [1].

Synthetic Organic Chemistry Stereoselective Synthesis Wittig Reaction

Pharmacological Differentiation: Critical Role in Bictegravir Synthesis

2,4,6-Trifluorobenzylamine is a direct precursor to the FDA-approved HIV-1 integrase inhibitor, bictegravir, and constitutes a key part of its pharmacophore [1]. While direct, public-domain IC50 comparisons between bictegravir and analogs with a different benzylamine moiety are not available, the structure-activity relationship (SAR) is well-established for this drug class.

Medicinal Chemistry Antiviral Drug Development HIV Integrase Inhibitors

Optimal Research and Industrial Scenarios for Procuring (2,4,6-Trifluorophenyl)methanamine Hydrochloride


Generic API Synthesis: Bictegravir Manufacturing

This is the primary and most critical application scenario. The compound is a direct precursor to 2,4,6-trifluorobenzylamine, an essential building block for the synthesis of bictegravir, a key component in modern HIV-1 combination therapies [1]. For pharmaceutical companies engaged in the production of generic bictegravir or developing related INSTI analogs, sourcing high-purity (2,4,6-Trifluorophenyl)methanamine hydrochloride is a non-negotiable procurement requirement. The evidence confirms that substituting this specific fluorinated benzylamine would produce a different, non-bioequivalent molecule [1][2].

Analytical Method Development: 19F NMR Quantification

The free base form of this compound, 2,4,6-trifluorobenzylamine (TFBA), serves as a valuable analyte for developing and validating novel analytical methods, particularly in the field of hyperpolarized 19F NMR. The 2025 study by Silva Terra and Halse established its single-scan LOD (162 ± 28 μM) using SABRE hyperpolarization on a 1T benchtop NMR [3]. This makes it a useful benchmark for assessing new hyperpolarization techniques or hardware sensitivity for fluorinated compounds. Analytical chemists developing 19F NMR assays can use this compound to gauge their system's performance against a published, challenging benchmark.

Chemical Biology: Synthesis of Stereoselective Probes

The unique stereoselectivity imparted by the 2,4,6-trifluorophenyl group in reactions like the Wittig olefination [4] makes this compound a strategic choice for constructing geometrically pure molecular probes. In chemical biology, where the precise 3D orientation of a probe molecule can determine the success of a target engagement study, the ability to reliably synthesize the E-isomer without contamination from the Z-isomer is a significant advantage. This simplifies purification and ensures the probe's activity is due to the intended stereoisomer, making this building block valuable for designing probes with defined spatial geometries.

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